molecular formula C9H16O3 B2819742 3-(2,2-Diethoxyethoxy)prop-1-yne CAS No. 98166-29-1

3-(2,2-Diethoxyethoxy)prop-1-yne

Cat. No.: B2819742
CAS No.: 98166-29-1
M. Wt: 172.224
InChI Key: KLXXQIJFXGGJDF-UHFFFAOYSA-N
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Description

3-(2,2-Diethoxyethoxy)prop-1-yne is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diethoxyethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diethoxyethoxy)prop-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Diethoxyethoxy)prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Diethoxyethoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Diethoxyethoxy)prop-1-yne is unique due to its specific combination of ethoxy groups and alkyne functionality, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

3-(2,2-diethoxyethoxy)prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXXQIJFXGGJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCC#C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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